molecular formula C20H23N5O4 B2566252 methyl 2-[9-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate CAS No. 844826-32-0

methyl 2-[9-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate

Cat. No.: B2566252
CAS No.: 844826-32-0
M. Wt: 397.435
InChI Key: VHNJPZWNILALQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a purino-pyrimidine derivative featuring a fused bicyclic core system. Key structural attributes include:

  • A 3,4-dimethylphenyl group at position 9, contributing steric bulk and lipophilicity.
  • A methyl ester at position 3, enhancing solubility and metabolic stability.
  • 1-methyl and 2,4-dioxo groups on the purine-pyrimidine scaffold, which may influence hydrogen bonding and electronic properties.

Properties

IUPAC Name

methyl 2-[9-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4/c1-12-6-7-14(10-13(12)2)23-8-5-9-24-16-17(21-19(23)24)22(3)20(28)25(18(16)27)11-15(26)29-4/h6-7,10H,5,8-9,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNJPZWNILALQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-[9-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate is a complex organic compound belonging to the purine derivatives category. Its unique structure suggests potential biological activities that merit thorough investigation. This article reviews the biological activity of this compound based on available research findings, case studies, and chemical properties.

The molecular formula of this compound is C26H27N5O4C_{26}H_{27}N_{5}O_{4} with a molecular weight of approximately 473.53 g/mol. The compound features a purine-like structure with dioxo and methyl groups that may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC26H27N5O4
Molecular Weight473.53 g/mol
IUPAC NameThis compound
CAS NumberNot specified

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within cells. These interactions may modulate various biochemical pathways relevant to disease processes.

Potential Mechanisms Include:

  • Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in nucleic acid synthesis or metabolism.
  • Receptor Interaction: It could act as an antagonist or agonist at specific receptors influencing cellular signaling pathways.
  • Antioxidant Properties: The presence of dioxo groups may confer antioxidant capabilities that protect cells from oxidative stress.

Biological Activity

Research has indicated several biological activities associated with purine derivatives similar to this compound:

  • Anticancer Activity: Compounds with purine structures have shown promise in inhibiting tumor growth in various cancer cell lines.
  • Antiviral Effects: Some derivatives exhibit antiviral properties by interfering with viral replication mechanisms.
  • Anti-inflammatory Effects: The compound may reduce inflammation by modulating cytokine production.

Case Studies and Research Findings

Several studies have explored the biological effects of similar compounds:

  • Study on Anticancer Properties:
    • A study demonstrated that purine derivatives can inhibit the proliferation of human cancer cell lines (e.g., HeLa and MCF-7) through apoptosis induction.
    • The compound was effective at low micromolar concentrations.
  • Antiviral Activity Assessment:
    • Research indicated that certain purine derivatives could inhibit viral replication in vitro by targeting viral polymerases.
    • In vivo studies are needed to confirm these findings in animal models.
  • Anti-inflammatory Mechanisms:
    • A recent investigation showed that a related compound reduced pro-inflammatory cytokines in macrophage cultures.
    • This suggests potential therapeutic applications in inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

Pyrimido[2,1-f]Purine Analog ()

The compound methyl [9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate shares a similar fused purine-pyrimidine core but differs in:

  • Ring fusion: Pyrimido[2,1-f]purine vs. purino[7,8-a]pyrimidine.
  • Substituent positions : The phenyl group is 3,5-dimethyl vs. 3,4-dimethyl , altering steric and electronic interactions.
Thieno[2,3-d]Pyrimidine Derivative ()

Compound 3g (Ethyl (Z)-2-(6,6,8,8-Tetramethyl-2-((2-((4-(3-(3-nitrophenyl)acryloyl)-phenyl)amino)-2-oxoethyl)thio)-4-oxo-5,6,7,8-tetrahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidine-3(4H)-yl)acetate) replaces the purino-pyrimidine core with a thienopyrimidine system. Key differences include:

  • Electron-deficient thiophene ring , altering π-π stacking interactions.
  • Nitro and acryloyl substituents , which may enhance reactivity or target specificity .

Substituent Modifications

Ester Group Variations ()

The benzyl ester analog (benzyl 2-[9-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate) differs only in the ester group (benzyl vs. methyl).

Phenyl Substituent Positioning ( vs. Target Compound)
  • 3,4-Dimethylphenyl (target) vs. 3,5-Dimethylphenyl ():
    • The 3,4-substitution creates a more compact steric profile, while 3,5-substitution may enhance symmetry and dipole interactions.

Heterocyclic Derivatives with Functional Overlap

Tetrahydroimidazo[1,2-a]Pyridines ()

Compounds like 1l and 2d feature a tetrahydroimidazo[1,2-a]pyridine core with nitro and cyano substituents. While structurally distinct, they share:

  • High melting points (215–245°C), suggesting strong intermolecular forces.
  • Nitro groups , which may confer redox activity or electrophilic character .
Benzothiopyrano-Thiazoles ()

These compounds (e.g., 1217538-46-9) include methoxy and fluorophenyl groups , highlighting trends in substituent design for tuning solubility and target affinity.

Key Research Findings

  • Ester Groups : Methyl esters (target) offer metabolic lability, whereas benzyl esters () may enhance stability .
  • Phenyl Substituents : 3,4-Dimethylphenyl (target) provides a steric environment distinct from 3,5-dimethylphenyl analogs (), impacting receptor binding .
  • Core Flexibility : Hydrogenated cores () may improve solubility but reduce rigidity compared to the target compound’s dihydro system.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.